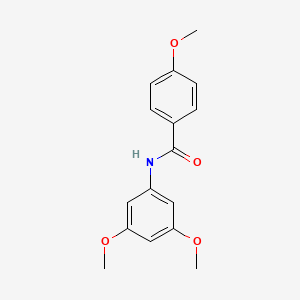
2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-morpholinecarbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-morpholinecarbodithioate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DT-13 and has been studied for its possible use in cancer treatment, neuroprotection, and anti-inflammatory effects.
作用機序
The mechanism of action of DT-13 involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its inhibition can lead to cell death. DT-13 has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DT-13 has been found to have anti-inflammatory effects and neuroprotective effects in animal studies. It has been shown to reduce inflammation in the brain and protect against damage caused by ischemia/reperfusion injury. DT-13 has also been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
DT-13 has shown promising results in preclinical studies, but its efficacy and safety in humans are still unknown. More research is needed to determine the optimal dosage and administration of DT-13 for various applications. DT-13 is also a relatively new compound, and its synthesis can be challenging, which may limit its availability for research.
将来の方向性
1. Further studies are needed to determine the efficacy and safety of DT-13 in humans for various applications.
2. The potential of DT-13 as a neuroprotective agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be further explored.
3. DT-13's anti-inflammatory effects and potential use in treating inflammatory disorders, such as rheumatoid arthritis, should be investigated.
4. The use of DT-13 as a combination therapy with other anti-cancer agents should be explored to enhance its anti-tumor effects.
5. Studies should be conducted to determine the pharmacokinetics and pharmacodynamics of DT-13 to optimize its dosage and administration.
In conclusion, DT-13 is a promising compound with potential applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. Its mechanism of action involves the inhibition of the Akt/mTOR and NF-κB signaling pathways. Further research is needed to determine its efficacy and safety in humans and optimize its dosage and administration.
合成法
The synthesis of DT-13 involves the reaction of 2,3-dimethylindole with ethyl chloroformate to form 2-(2,3-dimethyl-1H-indol-1-yl) ethyl chloroformate. This intermediate is then reacted with morpholine-4-carbodithioic acid to produce DT-13.
科学的研究の応用
DT-13 has been extensively studied for its potential use in cancer treatment. Studies have shown that DT-13 has anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. DT-13 has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising characteristic for cancer treatment.
特性
IUPAC Name |
[2-(2,3-dimethylindol-1-yl)-2-oxoethyl] morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-12-13(2)19(15-6-4-3-5-14(12)15)16(20)11-23-17(22)18-7-9-21-10-8-18/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMRYTWUFAYXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC(=S)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5789771.png)
![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)
![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5789776.png)


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)

![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)

